molecular formula C16H17NO3 B8700844 Ethyl 2-(2-methoxyanilino)benzoate CAS No. 23868-17-9

Ethyl 2-(2-methoxyanilino)benzoate

Cat. No. B8700844
CAS RN: 23868-17-9
M. Wt: 271.31 g/mol
InChI Key: XBPHWKXOODKHNO-UHFFFAOYSA-N
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Patent
US04515980

Procedure details

N-(2-Methoxyphenyl)isatoic anhydride (1 g, 0.00369 mole), 4 ml (0.00532 mole) of 1.33M diethylzinc in 4 ml of tetrahydrofuran, and 15 ml of tetrahydrofuran were combined at 0°-5° C. and then stirred at room temperature for two days. The reaction mixture was poured into water and extracted with ether. The ether extracts were washed with 20 ml of 1N potassium hydroxide, then dried over anhydrous magnesium sulfate and concentrated. The residue (1.12 g) was flash chromatographed on silica gel using 5% ethyl acetate/95% hexane as eluant to afford ethyl 2-(2-methoxyphenylamino)benzoate as a yellow viscous liquid, b.p. 284°-286° C. (760 mm).
Name
N-(2-Methoxyphenyl)isatoic anhydride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:15](=O)[O:14][C:12](=[O:13])[C:11]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:10]12.[CH2:21]([Zn]CC)C.O>O1CCCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10]1[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=1[C:12]([O:14][CH2:15][CH3:21])=[O:13]

Inputs

Step One
Name
N-(2-Methoxyphenyl)isatoic anhydride
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1C=2C(C(=O)OC1=O)=CC=CC2
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)[Zn]CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 0°-5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with 20 ml of 1N potassium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 5% ethyl acetate/95% hexane as eluant

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=C(C=CC=C1)NC1=C(C(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.